INSCoV-601I(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for INSCoV-601I(1) are detailed in patent WO2021219089A1 . The compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
INSCoV-601I(1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
INSCoV-601I(1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It is used to study the role of proteases in viral replication and transcription.
Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.
Industry: It is used in the development of antiviral drugs and other therapeutic agents
Mecanismo De Acción
INSCoV-601I(1) exerts its effects by inhibiting the activity of the main protease (Mpro) of the SARS-CoV-2 virus . This inhibition prevents the protease from cleaving viral polyproteins, which are necessary for viral replication and transcription. The molecular targets and pathways involved include the active site of the protease and the viral replication machinery .
Comparación Con Compuestos Similares
INSCoV-601I(1) is unique in its potent inhibition of the main protease (Mpro) of the SARS-CoV-2 virus . Similar compounds include:
GC376: Another protease inhibitor with activity against the main protease of coronaviruses.
Nirmatrelvir: A protease inhibitor used in combination with ritonavir for the treatment of COVID-19.
Boceprevir: A protease inhibitor originally developed for the treatment of hepatitis C virus infections
INSCoV-601I(1) stands out due to its specific activity against the SARS-CoV-2 main protease and its potential for use in the development of antiviral therapies .
Propiedades
Fórmula molecular |
C23H22ClF2N5O2S |
---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
(2R)-2-[N-(2-chloroacetyl)-4-(1,2-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C23H22ClF2N5O2S/c24-13-20(32)31(17-3-1-15(2-4-17)19-7-10-29-34-19)21(18-14-27-11-12-28-18)22(33)30-16-5-8-23(25,26)9-6-16/h1-4,7,10-12,14,16,21H,5-6,8-9,13H2,(H,30,33)/t21-/m1/s1 |
Clave InChI |
JPFLCMCPYVZROC-OAQYLSRUSA-N |
SMILES isomérico |
C1CC(CCC1NC(=O)[C@@H](C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
SMILES canónico |
C1CC(CCC1NC(=O)C(C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.